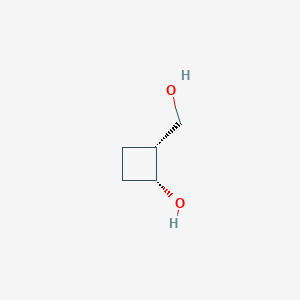

cis-2-(Hydroxymethyl)cyclobutan-1-ol

Description

Contextualizing Cyclobutane (B1203170) Derivatives in Contemporary Chemical Research

Cyclobutane derivatives are increasingly recognized for their unique structural and chemical properties. nih.govru.nl The inherent ring strain of the cyclobutane core, a consequence of its deviation from ideal tetrahedral bond angles, makes it susceptible to selective ring-opening and rearrangement reactions, providing access to a variety of acyclic and larger ring systems. acs.orgmdpi.com This reactivity, coupled with the three-dimensional nature of the puckered cyclobutane ring, offers a powerful tool for chemists to control molecular shape and functionality. nih.govru.nl

In medicinal chemistry, the incorporation of a cyclobutane moiety can impart favorable properties to drug candidates. nih.govlifechemicals.com It can act as a rigid scaffold to lock a molecule into a bioactive conformation, serve as a bioisostere for other groups, and enhance metabolic stability. nih.govru.nl The presence of cyclobutane rings in natural products with diverse biological activities, ranging from antimicrobial to anticancer properties, further underscores their importance. nih.gov

The synthesis of cyclobutane derivatives has been significantly advanced through various methodologies, with [2+2] photocycloaddition reactions being a prominent and direct approach. nih.govacs.orgbaranlab.org These methods allow for the construction of the four-membered ring with a high degree of regio- and stereocontrol, which is crucial for their application in target-oriented synthesis. mdpi.com

Significance of Hydroxymethylated Cyclobutanes as Fundamental Scaffolds

Hydroxymethylated cyclobutanes, such as cis-2-(Hydroxymethyl)cyclobutan-1-ol, are particularly valuable as fundamental scaffolds in organic synthesis. The presence of two hydroxyl groups, one primary and one secondary, with a defined cis stereochemical relationship, provides two distinct points for further chemical modification. This difunctionality allows for the stepwise or simultaneous introduction of other functional groups or the construction of more complex molecular frameworks.

These building blocks are instrumental in the synthesis of a wide range of organic molecules, including carbocyclic nucleoside analogues, which are important in antiviral and anticancer research. rsc.orgnih.gov The defined stereochemistry of the hydroxyl groups on the cyclobutane ring can be translated into the stereochemistry of the final target molecule, highlighting the importance of these scaffolds in stereoselective synthesis. The ability to access both cis and trans isomers of such diols further expands their utility in creating diverse molecular geometries. acs.org

The development of synthetic methods to access these hydroxymethylated cyclobutanes in an efficient and stereocontrolled manner is an active area of research, as their availability is key to unlocking their full potential as versatile synthetic intermediates. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | cymitquimica.comnih.gov |

| Molecular Weight | 102.13 g/mol | nih.gov |

| Physical State | Liquid | cymitquimica.com |

| Boiling Point (Predicted) | 246.5 ± 8.0 °C | myskinrecipes.commyskinrecipes.com |

| CAS Number | 142758-70-1 | myskinrecipes.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(hydroxymethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYWGNKHUGJYOX-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 2 Hydroxymethyl Cyclobutan 1 Ol

Construction of the Cyclobutane (B1203170) Core

The assembly of the cyclobutane skeleton is the initial and often most critical phase in the synthesis of cis-2-(Hydroxymethyl)cyclobutan-1-ol. A variety of synthetic approaches have been honed to achieve this, each with its own set of advantages and limitations. These methods can be broadly categorized into cycloaddition reactions, ring expansions, and intramolecular cyclizations.

Photochemical [2+2] Cycloaddition Strategies for Ring Formation

Photochemical [2+2] cycloaddition is a powerful and widely employed method for the construction of cyclobutane rings. acs.orgsemanticscholar.org This approach involves the light-induced reaction of two olefinic units to form a four-membered ring. acs.org Both intermolecular and intramolecular variants of this reaction have been successfully utilized in complex molecule synthesis.

One of the most synthetically useful photochemical reactions is the [2+2] cycloaddition. researchgate.net In the context of synthesizing precursors for this compound, the cycloaddition of a suitably substituted alkene with ethylene or its equivalent can provide the basic cyclobutane framework. The regioselectivity of these reactions, leading to either head-to-head or head-to-tail adducts, is a key consideration. acs.org

A notable variant is the Paterno-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to yield an oxetane. wikipedia.orgnih.govcambridgescholars.comthermofisher.com These oxetane intermediates can then be further transformed, for instance, through reductive cleavage, to afford 1,3-diols, which can be precursors to the target molecule. The reaction can be mediated by visible light using a photocatalyst, offering a milder alternative to high-energy UV radiation. chemrxiv.org

Table 1: Examples of Photochemical [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Alkene 1 | Alkene 2/Carbonyl | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| Diallylsilane derivative | - | Cu(I) catalyst, hv | cis-Bicyclo[3.2.0]heptane derivative | High | Not reported |

| Diolefin with ortho-methoxy groups | - | hv | Bicyclic cyclobutane | High | Diastereomerically controlled |

Note: This table presents examples of intramolecular [2+2] photocycloadditions that form bicyclic systems, which can serve as precursors to functionalized cyclobutanes through subsequent ring-opening.

Intramolecular [2+2] photocycloadditions are particularly effective for constructing bicyclic systems containing a cyclobutane ring. acs.orgnih.gov For instance, diolefins with a three-atom tether can undergo Cu(I)-catalyzed intramolecular [2+2] photocycloaddition to yield bicyclo[3.2.0]heptanes. acs.org Subsequent cleavage of the fused ring can then reveal a substituted cyclobutane.

Ring Expansion Reactions to Access the Cyclobutane System

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of cyclobutane derivatives from smaller, more readily available carbocycles. The Tiffeneau-Demjanov rearrangement is a classic example, involving the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid to induce a one-carbon ring expansion to a cyclobutanone. wikipedia.orghooghlywomenscollege.ac.indbpedia.orgslideshare.netorganicreactions.org

This reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, leads to the expanded cyclobutanone. wikipedia.org The resulting cyclobutanone is a versatile intermediate that can be further functionalized to introduce the required hydroxymethyl and hydroxyl groups. The Tiffeneau-Demjanov rearrangement is particularly well-suited for the expansion of cyclopropane precursors. hooghlywomenscollege.ac.indbpedia.org

Table 2: Tiffeneau-Demjanov Ring Expansion for Cyclobutanone Synthesis

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 1-(Aminomethyl)cyclopropanol | HNO₂, H₂O | Cyclobutanone | Variable |

Note: Yields for the Tiffeneau-Demjanov rearrangement can be variable and are dependent on the specific substrate and reaction conditions.

Intramolecular Cyclization and Annulation Approaches

Intramolecular cyclization and annulation reactions represent a third major pathway to the cyclobutane core. Among these, radical cyclizations have emerged as a potent tool for the formation of four-membered rings, a process that is often thermodynamically challenging. nih.govresearchgate.net The 4-exo-trig radical cyclization, in particular, has been investigated for the synthesis of cyclobutane derivatives. nih.govresearchgate.net

This type of cyclization typically involves the generation of a radical species that then attacks an intramolecular double bond to form the cyclobutane ring. wikipedia.org The success of these reactions often depends on careful substrate design to favor the desired 4-exo cyclization pathway over other competing reactions. scripps.edu For example, the presence of gem-difluoro groups adjacent to the radical-accepting double bond has been shown to promote the 4-exo-trig cyclization. rsc.org

Table 3: Intramolecular Radical Cyclization for Cyclobutane Formation

| Substrate | Radical Initiator/Mediator | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3,3-difluoro-4-pentenyl radical precursor | Not specified | Not specified | gem-difluorocyclobutane derivative | Efficient |

Note: This table highlights the potential of radical cyclization for forming four-membered rings, including those with specific functionalization patterns that could be adapted for the synthesis of the target molecule.

Stereocontrolled Installation of Hydroxyl and Hydroxymethyl Functionalities

Once the cyclobutane core is established, the next critical stage is the stereocontrolled introduction of the hydroxyl and hydroxymethyl groups to achieve the desired this compound configuration. This requires precise control over both regioselectivity and diastereoselectivity.

Regioselective Hydroxylation and Functionalization Protocols

The regioselective introduction of hydroxyl groups onto a pre-formed cyclobutane ring can be achieved through various functionalization strategies. If a cyclobutanone is synthesized via a method such as the Tiffeneau-Demjanov rearrangement, the carbonyl group provides a convenient handle for further manipulation. For instance, α-hydroxylation of the cyclobutanone can be accomplished using reagents like oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH). Subsequent reduction of the ketone would then lead to a 1,2-diol.

Alternatively, the formylation of a cyclobutanone at the α-position would introduce the precursor to the hydroxymethyl group. This can be followed by reduction of both the aldehyde and the ketone functionalities.

Diastereoselective Reduction Pathways to cis-Diol Configuration

The diastereoselective reduction of a 2-substituted cyclobutanone, such as 2-(hydroxymethyl)cyclobutanone, is a crucial step in establishing the cis relationship between the hydroxyl and hydroxymethyl groups. The stereochemical outcome of the reduction is influenced by the steric and electronic properties of the reducing agent and the substrate.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor attack from the less hindered face of the carbonyl group, which can lead to the desired cis-diol. Biocatalytic reductions using enzymes or whole-cell systems can also offer high levels of stereoselectivity. nih.gov For example, the reduction of β-keto esters using various plant and microbial catalysts has been shown to proceed with high enantioselectivity. nih.gov While not directly applied to the target molecule, these methods demonstrate the potential of biocatalysis for achieving high stereocontrol in ketone reductions.

The reduction of 1,2-diones on a cyclobutane ring can also be a viable route to cis-diols. The stereochemical outcome of such reductions can be highly dependent on the reducing agent and the reaction conditions.

Table 4: Diastereoselective Reduction of Cyclobutanone Derivatives

| Substrate | Reducing Agent/Catalyst | Conditions | Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 2,2-dimethyl-3,3-diphenylcyclobutanone | (S)-B-Me (oxazaborolidine catalyst) | Not specified | Corresponding cyclobutanol | High enantioselectivity |

| β-Keto ester | Brassica oleracea | Not specified | Corresponding (S)-β-hydroxy ester | >99% ee |

Note: This table illustrates the potential for high stereocontrol in the reduction of cyclic ketones and diones using both chemical and biological methods, which are applicable principles for the synthesis of the target cis-diol.

Chiral Catalyst-Mediated and Chiral Auxiliary-Guided Syntheses

The construction of specific stereoisomers of this compound can be achieved through methodologies that employ chiral molecules to direct the formation of new stereocenters. These approaches are broadly categorized into chiral catalyst-mediated reactions, where a small amount of a chiral catalyst regenerates after each catalytic cycle, and chiral auxiliary-guided syntheses, where a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation.

Chiral Catalyst-Mediated Syntheses

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. For the synthesis of chiral cyclobutane derivatives, several catalytic strategies have been developed. One prominent method is the asymmetric [2+2] cycloaddition, which can be catalyzed by chiral Lewis acids or transition metal complexes to produce enantioenriched cyclobutanes chemistryviews.orgnih.gov. While a direct application to the synthesis of this compound is not extensively documented, the principles can be applied to the synthesis of a suitable cyclobutene precursor, which could then be converted to the target diol.

Another significant approach involves the Sharpless asymmetric dihydroxylation of a cyclobutene precursor, such as 1-cyclobutenylmethanol. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve the enantioselective formation of a cis-diol acsgcipr.orgorganic-chemistry.orgmdpi.comwikipedia.org. The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) dictates which face of the double bond is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol wikipedia.org.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| OsO₄ / (DHQ)₂PHAL | 1-Cyclobutenylmethanol | (1S,2R)-diol | High |

| OsO₄ / (DHQD)₂PHAL | 1-Cyclobutenylmethanol | (1R,2S)-diol | High |

This is a representative table illustrating the expected outcomes based on the principles of Sharpless Asymmetric Dihydroxylation.

Chiral Auxiliary-Guided Syntheses

Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. In the context of synthesizing substituted cyclobutanes, chiral auxiliaries have been effectively used in Michael addition reactions to cyclobutene derivatives nih.gov. For instance, a cyclobutene bearing an ester or amide derived from a chiral alcohol or amine can undergo diastereoselective addition of a nucleophile. Subsequent transformation of the functional group and removal of the auxiliary would yield an enantiomerically enriched cyclobutane.

A potential synthetic route to this compound using a chiral auxiliary could involve the following conceptual steps:

Attachment of a chiral auxiliary to a cyclobutene-1-carboxylic acid derivative.

Diastereoselective functionalization of the cyclobutene ring.

Reduction of the carboxylic acid derivative to the hydroxymethyl group.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched product.

Enantioselective Access to this compound and its Isomers

Beyond the direct use of chiral catalysts and auxiliaries during the formation of the cyclobutane ring, enantioselective access to this compound and its isomers can be achieved through the resolution of a racemic mixture or by employing enzymatic processes.

One of the most effective methods for obtaining enantiopure chiral alcohols is through enzymatic kinetic resolution. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting one (as the unreacted alcohol) polimi.itcore.ac.uknih.govnih.gov. For this compound, a diol, selective acylation of one of the enantiomers at a specific hydroxyl group would lead to enantiomerically enriched diol and monoester, which can then be separated.

| Enzyme | Acyl Donor | Solvent | Result |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | tert-Butyl methyl ether | Kinetic resolution of racemic diol |

| Candida antarctica Lipase B (CALB) | Isopropenyl acetate | Toluene | Kinetic resolution of racemic diol |

This table presents plausible conditions for the enzymatic kinetic resolution of this compound based on general lipase-catalyzed resolutions of cyclic alcohols.

The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E-values are indicative of an efficient resolution. The enantiomerically enriched unreacted alcohol and the acylated product can both be valuable chiral building blocks for further synthesis.

Furthermore, the absolute configuration of the separated enantiomers can be determined using various analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC) and by comparing their optical rotation to known standards or through derivatization with a chiral resolving agent researchgate.netmdpi.com. The commercial availability of specific enantiomers, such as ((1R,2S)-cyclobutane-1,2-diyl)dimethanol, indicates that scalable methods for their preparation exist, likely involving either asymmetric synthesis or efficient resolution techniques sigmaaldrich.comchemuniverse.com.

Stereochemical Investigations of Cis 2 Hydroxymethyl Cyclobutan 1 Ol

Configurational Isomerism: cis vs. trans Delineation

Configurational isomerism in cis-2-(hydroxymethyl)cyclobutan-1-ol is defined by the spatial arrangement of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups attached to the cyclobutane (B1203170) ring. In cyclic systems, the rotation around the carbon-carbon single bonds of the ring is restricted. This restricted rotation gives rise to stereoisomers known as geometric isomers, which can be designated as cis or trans.

In the case of 2-(hydroxymethyl)cyclobutan-1-ol, the cis isomer is characterized by the hydroxyl and hydroxymethyl substituents being located on the same side of the plane of the cyclobutane ring. Conversely, in the trans isomer, these two functional groups are situated on opposite sides of the ring's plane. This difference in the three-dimensional arrangement of atoms, while having the same molecular formula and connectivity, leads to distinct physical and chemical properties for the cis and trans isomers. The unambiguous assignment of the cis or trans configuration is crucial for understanding the molecule's reactivity and biological activity.

| Isomer | Relative Position of Substituents | Key Feature |

|---|---|---|

| cis-2-(Hydroxymethyl)cyclobutan-1-ol | Hydroxyl and hydroxymethyl groups on the same side of the ring | Syn arrangement of functional groups |

| trans-2-(Hydroxymethyl)cyclobutan-1-ol | Hydroxyl and hydroxymethyl groups on opposite sides of the ring | Anti arrangement of functional groups |

Conformational Analysis of the Substituted Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate the torsional strain that would be present in a flat structure. This puckering results in a dynamic equilibrium between different non-planar conformations. For substituted cyclobutanes, the nature and orientation of the substituents significantly influence the preferred conformation of the ring.

Chiral Recognition and Enantiomeric Purity Assessment

Due to the presence of two stereocenters at positions 1 and 2 of the cyclobutane ring, this compound is a chiral molecule. It exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties in an achiral environment but may exhibit different biological activities. Therefore, the ability to distinguish between these enantiomers, a process known as chiral recognition, and to determine the enantiomeric purity of a sample is of paramount importance, particularly in pharmaceutical applications.

The separation of enantiomers can be achieved through various techniques, with chiral chromatography being one of the most common and effective methods. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), can also be performed using chiral chromatography or by NMR spectroscopy using chiral shift reagents.

| Technique | Principle | Application |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase | Separation and quantification of enantiomers |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase | Analysis of enantiomeric composition |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra | Determination of enantiomeric excess |

Diastereocontrol and Facial Selectivity in Synthetic Pathways

The synthesis of this compound with a high degree of stereochemical purity requires precise control over the formation of the two stereocenters. This is achieved through diastereoselective reactions, where one diastereomer is formed in preference to another. A key concept in achieving such control is facial selectivity, which involves the preferential attack of a reagent on one of the two faces of a prochiral starting material.

For instance, the reduction of a 2-(hydroxymethyl)cyclobutanone precursor can lead to the formation of both cis and trans isomers. To favor the formation of the cis isomer, the reducing agent must be delivered selectively to one face of the carbonyl group. This can be influenced by the steric hindrance of existing substituents or by the use of directing groups that guide the incoming reagent. The choice of reagents, catalysts, and reaction conditions plays a crucial role in maximizing the diastereoselectivity of the synthetic pathway, ultimately leading to a higher yield of the desired this compound.

Reactivity and Chemical Transformations of Cis 2 Hydroxymethyl Cyclobutan 1 Ol

Derivatization Reactions of the Hydroxyl Groups (e.g., Esterification, Etherification, Selective Oxidation)

The two hydroxyl groups in cis-2-(hydroxymethyl)cyclobutan-1-ol exhibit different reactivity, enabling selective derivatization. The primary hydroxyl group is generally more sterically accessible and reactive towards many reagents compared to the secondary hydroxyl group on the cyclobutane (B1203170) ring.

Esterification: Esterification of the hydroxyl groups can be achieved under various conditions. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com To drive the equilibrium towards the product ester, an excess of the alcohol or carboxylic acid is used, or water is removed as it is formed. masterorganicchemistry.com Given the presence of two hydroxyl groups, this reaction can lead to a mixture of mono- and di-esters.

For more controlled esterification, especially for achieving selectivity, milder methods are employed. Acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine are highly effective. Under these conditions, it is often possible to selectively acylate the more reactive primary hydroxyl group. Enzymatic esterification using lipases also offers a high degree of selectivity for one hydroxyl group over the other. mdpi.com

Etherification: The conversion of the hydroxyl groups to ethers, such as benzyl ethers, can be accomplished using methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. Selective protection of the primary hydroxyl group as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) is a common strategy in multi-step synthesis to allow for differential functionalization of the two hydroxyl groups.

Selective Oxidation: The oxidation of this compound can yield different products depending on the reagents and conditions used. The primary and secondary alcohols exhibit different susceptibilities to oxidation.

Oxidation to Lactone: Strong oxidizing agents can oxidize both hydroxyl groups. However, selective oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular esterification (lactonization) with the secondary alcohol, can lead to the formation of a bicyclic lactone.

Selective Oxidation to Aldehyde or Ketone: Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the selective oxidation of alcohols. nih.gov Due to the higher reactivity of the primary alcohol, its selective oxidation to an aldehyde is often achievable under carefully controlled conditions. Subsequent oxidation of the secondary alcohol would yield a keto-aldehyde.

| Transformation | Reagent/Condition | Product Type |

| Di-esterification | Excess Acyl Chloride, Pyridine | Di-ester |

| Mono-etherification (selective) | NaH, then Benzyl Bromide (controlled) | Primary Benzyl Ether |

| Selective Oxidation (primary) | PCC or Dess-Martin Periodinane | Aldehyde-alcohol |

| Oxidation to Lactone | Strong Oxidant -> Acid-alcohol -> Lactonization | Bicyclic Lactone |

Ring-Opening Reactions and Skeletal Rearrangements of the Cyclobutane Core

The significant ring strain of the cyclobutane core makes it susceptible to ring-opening and rearrangement reactions, particularly when activated by adjacent functional groups. nih.gov These transformations are often driven by the release of this strain energy.

Ring-Opening Reactions: The presence of the hydroxyl groups can facilitate acid- or base-catalyzed ring-opening reactions. For instance, under certain conditions, the C1-C2 bond can cleave. Molybdenum-catalyzed oxidative cleavage of cis-cyclobutane-1,2-diols is a known method to produce γ-ketoaldehydes. researchgate.net The high ring strain renders cyclobutanols susceptible to ring-opening in the presence of transition metals, photocatalysts, or radical initiators. nih.gov

Skeletal Rearrangements: Cyclobutanol derivatives are well-known to undergo skeletal rearrangements, most commonly ring expansion to form cyclopentane or cyclohexane derivatives. mdpi.com

Pinacol-type Rearrangement: In the presence of acid, protonation of a hydroxyl group followed by the loss of water can generate a carbocation. A subsequent 1,2-alkyl shift from the cyclobutane ring can lead to a more stable cyclopentyl cation, which upon quenching, yields a cyclopentane derivative.

Semipinacol Rearrangement: This type of rearrangement can be catalyzed by various reagents and is a powerful method for stereoselectively synthesizing substituted cyclopentanones from cyclobutanol derivatives. mdpi.com For example, an organocatalyzed semipinacol rearrangement of allylic cyclobutanol alcohols has been developed. mdpi.com

These rearrangements are synthetically valuable as they allow access to five-membered ring systems from readily available four-membered ring precursors. mdpi.com

| Reaction Type | Catalyst/Condition | Typical Product |

| Ring Expansion | Acid Catalyst (e.g., H₂SO₄) | Substituted Cyclopentanone |

| Oxidative Cleavage | Molybdenum Catalyst | γ-Ketoaldehyde |

| Radical-induced Opening | Radical Initiator | Acyclic Compound |

Functional Group Interconversions on the Cyclobutane Ring

The hydroxyl groups of this compound can be converted into a wide array of other functional groups, providing versatile intermediates for further synthesis. imperial.ac.uk

Conversion to Halides: The hydroxyl groups can be transformed into good leaving groups, such as halides. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. ub.eduvanderbilt.edu

Conversion to Sulfonates: A very common strategy is to convert the alcohols into sulfonate esters, such as tosylates (OTs) or mesylates (OMs), by reacting them with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of pyridine. vanderbilt.edu These sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions.

Conversion to Azides and Nitriles: Once converted to a sulfonate, the functional group can be readily displaced by a variety of nucleophiles. For example, reaction with sodium azide (NaN₃) yields a cyclobutyl azide, which can be further reduced to an amine. vanderbilt.edu Displacement with sodium cyanide (NaCN) would introduce a nitrile group.

| Initial Group | Reagent(s) | Final Group | Leaving Group |

| -OH | TsCl, Pyridine | -OTs (Tosylate) | H₂O |

| -OTs | LiBr, DMF | -Br | ⁻OTs |

| -OTs | NaN₃, DMF | -N₃ (Azide) | ⁻OTs |

| -OH | SOCl₂ | -Cl | SO₂, HCl |

Chemoselective and Regioselective Reactions of bifunctional cyclobutanols

The presence of two chemically distinct hydroxyl groups—one primary and one secondary—makes chemoselectivity and regioselectivity key considerations in the reactions of this compound.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group in the presence of another. The primary hydroxyl group in this compound is less sterically hindered and generally more nucleophilic than the secondary one. This difference can be exploited to achieve selective reactions.

Selective Protection: Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) will preferentially react with the primary alcohol under controlled conditions.

Selective Esterification: As mentioned, esterification with bulky acylating agents or under kinetically controlled conditions can favor reaction at the primary position.

Regioselectivity: Regioselectivity becomes important in reactions involving the cyclobutane ring itself, such as ring-opening or rearrangements. The position of the hydroxyl groups directs these reactions. For example, in palladium-catalyzed aminocarbonylation of cyclobutanols, the regioselectivity of the reaction (i.e., whether a 1,1- or 1,2-substituted product is formed) can be controlled by the choice of ligand. nih.gov Similarly, the regioselectivity of ring-opening reactions of related epoxy alcohols can be controlled to produce specific diol products. mdpi.com

The ability to control these selective reactions makes this compound a valuable bifunctional building block in organic synthesis, allowing for the stepwise and controlled introduction of functionality.

Synthesis and Exploration of Derivatives and Analogs of Cis 2 Hydroxymethyl Cyclobutan 1 Ol

Systematic Modifications of the Hydroxyl and Hydroxymethyl Moieties

The presence of two primary and secondary hydroxyl groups in cis-2-(hydroxymethyl)cyclobutan-1-ol allows for a range of systematic modifications to explore structure-activity relationships. These modifications, primarily involving esterification, etherification, and oxidation, alter the compound's polarity, hydrogen bonding capacity, and potential for metabolic transformation.

Selective functionalization of one hydroxyl group over the other is a key challenge that can be addressed through the use of protecting groups or by leveraging the inherent differences in reactivity between the primary and secondary alcohols. nih.gov For instance, the primary hydroxyl of the hydroxymethyl group is generally more accessible and reactive towards sterically bulky reagents. Catalyst-controlled site-selective functionalization of diols has emerged as a powerful strategy, enabling the targeted modification of either the primary or secondary hydroxyl group with high selectivity. nih.gov

Common modifications include:

Esterification: Reaction with various acyl chlorides or carboxylic acids can introduce a wide array of ester functionalities. This is a common method to create prodrugs or to modify the lipophilicity of the parent molecule.

Etherification: Formation of ethers, for example, through Williamson ether synthesis, can introduce alkyl or aryl groups, thereby modulating the molecule's steric and electronic properties.

Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, while oxidation of the secondary alcohol produces a ketone. These transformations introduce new functionalities for further derivatization.

The following table summarizes representative modifications of the hydroxyl and hydroxymethyl groups.

| Modification Type | Reagent/Condition | Functional Group Introduced | Potential Application |

| Acylation | Acetyl chloride, Pyridine | Acetate ester | Prodrug, Lipophilicity modulation |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl ether | Protecting group, Increased lipophilicity |

| Alkylation | Methyl iodide, NaH | Methyl ether | Steric/electronic modulation |

| Oxidation (Primary OH) | PCC or Dess-Martin periodinane | Aldehyde | Intermediate for further synthesis |

| Oxidation (Secondary OH) | Swern oxidation | Ketone | Intermediate for further synthesis |

Introduction of Diverse Substituents onto the Cyclobutane (B1203170) Ring System

Introducing substituents directly onto the cyclobutane ring significantly expands the chemical diversity of analogs derived from this compound. This allows for the precise positioning of various functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets. mdpi.comnih.gov Synthetic strategies often begin with a functionalized cyclobutanone, which serves as a versatile intermediate for introducing substituents at various positions before or after the establishment of the diol moiety. mdpi.com

Methodologies for ring functionalization include:

α-Alkylation/Arylation: The positions adjacent to a carbonyl group in a cyclobutanone precursor are amenable to deprotonation and subsequent reaction with electrophiles like alkyl halides or aryl halides (via cross-coupling reactions), allowing for the introduction of carbon-based substituents. mdpi.com

C–H Functionalization: Modern synthetic methods enable the direct conversion of C–H bonds on the cyclobutane ring into C–C or C-heteroatom bonds. This approach can simplify synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov

Ring-Opening of Bicyclobutanes: The strain in bicyclo[1.1.0]butanes can be harnessed to drive ring-opening reactions with various nucleophiles, providing a pathway to polysubstituted cyclobutanes with high diastereoselectivity. researchgate.net

| Substitution Position | Synthetic Strategy | Example Substituent | Rationale |

| C3 or C4 | Starting from a substituted cyclobutanone | Fluoro, Methyl | Modulate polarity, metabolic stability |

| C3 | Michael addition to cyclobutenone | Amino, Thiol | Introduce H-bond donors/acceptors |

| C4 | C-H functionalization | Phenyl, Pyridyl | Introduce aromatic groups for π-stacking |

| C3 and C4 | [2+2] cycloaddition of substituted alkenes | Varied functional groups | Access to polysubstituted rings |

Cyclobutane-Fused and Spirocyclic Analog Synthesis

Fusing the cyclobutane ring to other cyclic systems or incorporating it into a spirocyclic architecture introduces significant conformational rigidity. nih.gov This strategy is valuable in drug design for locking a molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a target. nih.gov

Fused-Ring Systems: The synthesis of cyclobutane-fused systems can be achieved through several powerful reactions. nih.gov

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions between a cyclobutene derivative and an alkene are a primary method for constructing bicyclo[n.2.0]alkane systems. researchgate.net

Intramolecular Cyclizations: Domino processes starting from appropriately substituted precursors, such as N-vinyl β-lactams, can lead to highly substituted, fused aminocyclobutanes. nih.gov

Cycloisomerization: Lewis acid-catalyzed cycloisomerization of substrates like alkylidenecyclopropane acylsilanes can generate fused 5-4 and 6-4 ring systems with high diastereoselectivity. nih.gov

Spirocyclic Systems: Spirocycles, where two rings share a single carbon atom, are increasingly utilized in drug discovery to explore three-dimensional chemical space.

Ketene [2+2] Cycloaddition: The reaction of a ketene with an exocyclic double bond on another ring is a common method to construct a spiro-cyclobutanone, which can then be further elaborated. niscpr.res.in

Cascade Reactions: A Lewis acid-mediated cascade involving a Meyer-Schuster rearrangement, [2+2] cycloaddition, and intramolecular oxycyclization has been developed to produce highly substituted spirocyclic cyclobutane-isobenzofuranimines. nih.gov

These strategies provide access to novel and structurally complex scaffolds that are significant departures from the parent diol.

| Analog Type | Key Synthetic Reaction | Resulting Core Structure | Structural Feature |

| Fused | Intramolecular [2+2] Cycloaddition | Bicyclo[3.2.0]heptane | Fused 5- and 4-membered rings |

| Fused | Domino researchgate.netresearchgate.net-rearrangement/electrocyclization | Fused aminocyclobutane | Nitrogen-containing fused system |

| Spirocyclic | Ketene Cycloaddition | Spiro[3.5]nonane | Cyclobutane spiro-fused to cyclohexane |

| Spirocyclic | Cascade Oxycyclization/[2+2] Cycloaddition | Dispiro cyclobutane-isobenzofuranimine | Complex, heteroatom-rich spiro system |

Design and Synthesis of Bioisosteric Replacements Utilizing the Cyclobutane Scaffold

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The cyclobutane ring is an underrepresented but highly attractive scaffold for bioisosteric replacement of other common motifs in drug molecules. nih.govscispace.com Its rigid, three-dimensional nature provides a fixed orientation for substituents, a feature that is often advantageous compared to more flexible linkers. nih.gov

Cyclobutane as a Phenyl Ring Bioisostere: Saturated rings can serve as bioisosteric replacements for phenyl rings, with the cyclobutane ring offering improved physicochemical properties, such as increased solubility and better metabolic stability, compared to cyclopentane and cyclohexane. nih.gov Replacing a flat aromatic ring with a puckered sp³-rich cyclobutane scaffold—a concept known as "escaping from flatland"—is a key strategy in modern medicinal chemistry to improve the druglike properties of a lead compound. nih.gov

Cyclobutane as a Conformational Lock: Flexible alkyl chains in a drug molecule can be replaced with a 1,3-disubstituted cyclobutane ring. This modification constrains the molecule into a more defined conformation, which can enhance binding affinity by reducing the entropic penalty of binding. nih.gov This strategy has been successfully employed to improve the pharmacokinetic profiles of various drug candidates. nih.gov For example, a flexible ethyl linker can be replaced by a cyclobutane to limit the number of possible conformations. nih.gov

The synthesis of these bioisosteres often involves the core synthetic strategies described previously, such as the functionalization of cyclobutanone precursors or the ring-opening of bicyclobutanes, to install the necessary pharmacophoric groups onto the cyclobutane core. nih.govrsc.org

| Bioisosteric Role | Replaced Motif | Advantage of Cyclobutane | Example Application |

| Aryl isostere | meta-substituted benzene ring | Improved metabolic stability and solubility researchgate.netchemrxiv.orgox.ac.uk | Bicyclo[3.1.1]heptanes (BCHeps) mimic the geometry of meta-substituted benzenes researchgate.netchemrxiv.orgox.ac.uk |

| Alkene isostere | cis-alkene | Prevents cis/trans-isomerization, increases metabolic stability | Combretastatin analogues nih.gov |

| Conformational restraint | Flexible ethyl or propyl linker | Reduces conformational flexibility, improves binding affinity | Linkers in enzyme inhibitors nih.gov |

| Scaffold | Linear or larger cyclic systems | Provides novel 3D vectors for substituents, fills hydrophobic pockets | Central core for integrin antagonists rsc.org |

Computational Chemistry Approaches to Cis 2 Hydroxymethyl Cyclobutan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of the electron distribution and energy levels within cis-2-(hydroxymethyl)cyclobutan-1-ol.

DFT has become a popular method due to its balance of accuracy and computational cost. It is used to calculate a variety of electronic properties, such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charges, and the electrostatic potential. These properties are crucial for predicting the molecule's reactivity, stability, and interaction with other molecules. For instance, the HOMO-LUMO gap can indicate the chemical reactivity and the energy required for electronic excitation.

Illustrative Data on Electronic Properties of this compound:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.3 D | Influences intermolecular interactions and solubility. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, showcasing the types of properties that can be determined through quantum chemical calculations.

Exploration of Conformational Energy Landscapes and Stability

The flexible nature of the cyclobutane (B1203170) ring and the presence of two hydroxyl groups in this compound mean that the molecule can exist in several different spatial arrangements, or conformations. Understanding the relative stability of these conformers is key to predicting the molecule's behavior. The puckered nature of the cyclobutane ring adds to the conformational complexity.

Computational methods are employed to map the conformational energy landscape of the molecule. This involves systematically exploring different orientations of the substituents and ring puckering to identify stable conformers, which correspond to energy minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature. Such studies on substituted cyclobutanes have shown that substituents can have a significant impact on the ring's conformational preferences. acs.orgfigshare.comnih.govacs.org

For this compound, key conformational variables include the orientation of the hydroxymethyl and hydroxyl groups (axial or equatorial-like positions) and the degree of ring puckering. Intramolecular hydrogen bonding between the two hydroxyl groups could also play a significant role in stabilizing certain conformations.

Illustrative Conformational Analysis of this compound:

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Feature |

| 1 | 0.0 | Global minimum, likely stabilized by an intramolecular hydrogen bond. |

| 2 | 1.2 | Higher energy conformer with a different orientation of the hydroxyl groups. |

| 3 | 2.5 | Conformer with a less favorable ring pucker. |

Note: The data in this table is for illustrative purposes only and represents a simplified example of what a conformational analysis would yield.

Mechanistic Elucidation of Reactions and Transition State Analysis

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For reactions involving this compound, such as oxidation, esterification, or dehydration, computational methods can be used to map out the entire reaction pathway.

This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the reaction coordinate, representing the energy maximum along the minimum energy path. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

By calculating the geometries and energies of transition states, chemists can gain a deeper understanding of the reaction mechanism and predict how changes in the reactants or reaction conditions will affect the outcome. For example, in an oxidation reaction of one of the alcohol groups, computational analysis could reveal which hydroxyl group is more likely to react and the stereochemical outcome of the reaction. These calculations often involve locating first-order saddle points on the potential energy surface. github.io

Illustrative Activation Energies for a Hypothetical Reaction of this compound:

| Reaction Step | Activation Energy (kcal/mol) (Illustrative) | Description |

| Step 1 | 15.2 | Initial attack of a reagent on a hydroxyl group. |

| Step 2 | 10.5 | Rearrangement of an intermediate. |

| Step 3 | 22.1 | Rate-determining step of the reaction. |

Note: This table provides hypothetical activation energies for an illustrative multi-step reaction to demonstrate the application of transition state analysis.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation in an aqueous solution would provide insights into how the molecule interacts with surrounding water molecules. This includes the formation and breaking of hydrogen bonds between the diol's hydroxyl groups and water. Such simulations can reveal details about the solvation shell around the molecule and how it influences its conformation and reactivity. The solubility of small alcohols in water is largely governed by these hydrogen bonding interactions. chemguide.co.uklibretexts.org

By analyzing the trajectories of the atoms from an MD simulation, it is possible to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. It is also possible to quantify the strength and lifetime of intermolecular interactions.

Illustrative Intermolecular Interaction Data for this compound in Water:

| Interaction Type | Average Interaction Energy (kcal/mol) (Illustrative) | Significance |

| Solute-Water Hydrogen Bonds | -4.5 | Strong interactions that contribute to solubility. |

| Solute-Water van der Waals | -1.8 | Weaker, non-specific interactions. |

| Water-Water Hydrogen Bonds | -5.2 | For comparison of the strength of solvent-solvent interactions. |

Note: The data in this table is hypothetical and for illustrative purposes, showing the type of information that can be obtained from molecular dynamics simulations.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of cis-2-(Hydroxymethyl)cyclobutan-1-ol. Both 1D (¹H, ¹³C) and 2D NMR experiments are employed to assign all proton and carbon signals and to confirm the cis relative stereochemistry.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The protons attached to carbons bearing hydroxyl groups (H-1 and the CH₂OH protons) are expected to appear in the downfield region (typically δ 3.5-4.5 ppm) due to the deshielding effect of the oxygen atoms. The remaining cyclobutane (B1203170) ring protons would appear further upfield.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, five distinct signals are expected: two for the oxygen-bearing carbons (C-1 and the CH₂OH carbon) in the δ 60-80 ppm range, and three for the remaining cyclobutane carbons at higher field.

2D NMR Spectroscopy: 2D NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu It would show correlations between H-1 and its adjacent ring protons (H-2 and H-4), as well as between the H-2 proton and the protons of the hydroxymethyl group. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. sdsu.edunih.gov It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to connect different fragments of the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for confirming the cis stereochemistry. It detects protons that are close in space. For the cis isomer, a NOESY spectrum would show a cross-peak between the proton on C-1 (H-1) and the protons of the adjacent hydroxymethyl group, indicating they are on the same face of the cyclobutane ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are estimated values based on typical ranges for similar functional groups and structures.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | ~4.3 (m) | ~70 |

| 2 | ~2.5 (m) | ~45 |

| 3 | ~1.8-2.0 (m) | ~20 |

| 4 | ~1.8-2.0 (m) | ~30 |

| CH₂OH | ~3.6 (m) | ~65 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (102.13 g/mol for C₅H₁₀O₂). nih.govachemblock.com This molecular ion is often unstable and undergoes fragmentation. For alcohols, common fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a very common fragmentation for alcohols, which would lead to a peak at m/z 84 (M-18). youtube.comdocbrown.info

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. youtube.comlibretexts.org For this compound, this could involve cleavage of the C1-C2 bond or loss of the hydroxymethyl group. Loss of a •CH₂OH radical (31 Da) would result in a fragment at m/z 71.

Ring Fragmentation: Cyclobutane rings can fragment via cleavage into two ethylene molecules. researchgate.net For this substituted cyclobutane, loss of ethene (C₂H₄, 28 Da) from the molecular ion could yield a fragment at m/z 74.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the molecule and its fragments, distinguishing between ions that have the same nominal mass but different atomic compositions. The calculated exact mass for C₅H₁₀O₂ is 102.0681 Da. nih.gov HRMS would be used to confirm this composition for the molecular ion.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Formula of Loss |

| 84 | [M - H₂O]⁺• | H₂O |

| 71 | [M - •CH₂OH]⁺ | •CH₂OH |

| 56 | [M - H₂O - C₂H₄]⁺• | H₂O, C₂H₄ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | C₂H₃O₂ or C₃H₇O₂ |

| 31 | [CH₂OH]⁺ | C₄H₉O |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of its two hydroxyl groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding between the alcohol groups.

C-H Stretch: Absorptions for the sp³ C-H bonds of the cyclobutane ring and methylene group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretch: Strong C-O stretching vibrations for the primary and secondary alcohol groups are expected in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-C and C-H vibrations of the cyclobutane skeleton often produce strong Raman signals, making it a useful technique for studying the ring structure.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | IR | 3200-3600 | Strong, Broad |

| C-H Stretch (sp³) | IR, Raman | 2850-2960 | Strong (IR), Strong (Raman) |

| C-O Stretch | IR | 1050-1150 | Strong |

| O-H Bend | IR | 1350-1450 | Medium |

| CH₂ Bend (Scissoring) | IR | ~1465 | Medium |

X-ray Crystallography for Definitive Structure and Stereochemistry Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural evidence. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

For this compound, a successful crystallographic analysis would:

Confirm Connectivity: It would verify the bonding framework of the molecule, showing the cyclobutane ring with the hydroxyl and hydroxymethyl substituents on adjacent carbons.

Establish Stereochemistry: Crucially, it would provide irrefutable proof of the cis relationship between the two substituents. researchgate.net The resulting structural model would clearly show the -OH and -CH₂OH groups positioned on the same side of the plane of the cyclobutane ring.

Provide Precise Metrics: The analysis yields highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data can reveal details about ring puckering and strain within the four-membered ring.

While obtaining a crystal suitable for X-ray diffraction can be challenging, the resulting data is considered the gold standard for structural elucidation.

Chiral Chromatographic Methods and Optical Rotation Measurements for Enantiomeric Purity

The structure of this compound contains two chiral centers (C-1 and C-2). Because of its cis configuration, the molecule is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. youtube.com A standard synthesis typically produces a 50:50 mixture of these two enantiomers, known as a racemic mixture.

Chiral Chromatography: To separate the enantiomers, chiral chromatography (either Gas Chromatography, GC, or High-Performance Liquid Chromatography, HPLC) is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute at different times. This separation allows for both the analysis of the enantiomeric ratio (enantiomeric excess, ee) and the isolation of the individual, pure enantiomers.

Optical Rotation: Enantiomers are optically active, meaning they rotate the plane of plane-polarized light. youtube.com

One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).

A measurement of the specific rotation, [α]D, using a polarimeter is a characteristic physical property of a pure enantiomer.

A racemic mixture is optically inactive ([α]D = 0) because the equal and opposite rotations of the two enantiomers cancel each other out. Measuring the optical rotation is a classic method to assess the enantiomeric purity of a sample after it has been resolved by chiral chromatography or asymmetric synthesis.

Role As a Building Block and Scaffold in Contemporary Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Synthetic Targets

The cyclobutane (B1203170) motif is a key structural feature in a diverse array of biologically active natural products. researchgate.net The synthesis of these molecules often represents a significant challenge due to the inherent ring strain and the need for precise stereochemical control. Functionalized cyclobutanes like cis-2-(hydroxymethyl)cyclobutan-1-ol serve as valuable starting materials, providing a pre-formed four-membered ring that can be elaborated into more complex systems.

The two hydroxyl groups in this compound act as synthetic handles that can be selectively protected, activated, or modified. This allows for the stepwise introduction of other functionalities and the construction of larger carbon skeletons. For instance, the primary alcohol can be selectively oxidized to an aldehyde, which can then participate in olefination or aldol reactions to build side chains. The secondary alcohol can be used to control the stereochemistry of adjacent centers or can be converted into a leaving group for substitution or elimination reactions.

While direct total syntheses commencing from this compound are not extensively documented in readily available literature, its potential as a precursor is evident. It represents an ideal starting point for fragments of natural products containing a 1,2-disubstituted cyclobutane core. Methodologies for creating cyclobutane-containing natural products are well-established, and this compound provides a strategic entry into such synthetic routes. researchgate.net

Table 1: Representative Cyclobutane-Containing Natural Products

This table showcases natural products whose core structure could potentially be derived from a cis-1,2-disubstituted cyclobutane scaffold like this compound.

| Natural Product | Structural Feature | Potential Synthetic Application |

| Grandisol | Pheromone with a cyclobutane ring | The hydroxymethyl group could be elaborated to form the isopropenyl side chain. |

| Eldanolide | Pheromone containing a fused lactone | The diol could be a precursor for forming the fused tetrahydrofuran ring. researchgate.net |

| Fragranol | Monoterpene alcohol | The core cyclobutane skeleton is directly available from the starting material. |

| Piperaduncin A | Neolignan with a cyclobutane ring | The scaffold could be used to install the aromatic substituents via cross-coupling reactions. |

Construction of Novel Polycyclic and Heterocyclic Systems

The unique arrangement of functional groups on the rigid cyclobutane frame of this compound makes it an excellent scaffold for constructing novel polycyclic and heterocyclic systems. The proximity and defined stereochemistry of the two hydroxyl groups can be exploited to direct the formation of new rings, leading to complex, three-dimensional structures that are otherwise difficult to access.

Ring-forming reactions can be designed to create systems that are fused, bridged, or spirocyclic to the initial cyclobutane core. For example, conversion of the diol into a ditosylate, followed by reaction with a dinucleophile such as malonate ester, could lead to the formation of a bicyclo[2.2.0]hexane derivative. Alternatively, intramolecular reactions can be employed. An intramolecular Williamson ether synthesis, after selective activation of one hydroxyl group, could yield a fused oxetane-cyclobutane system, a strained but synthetically interesting motif.

Furthermore, this building block is a powerful tool for the synthesis of heterocycles where the cyclobutane ring serves to lock the conformation of the molecule. nih.gov The diol can react with aldehydes or ketones to form cyclic acetals, embedding a 1,3-dioxepane ring system fused in a cis fashion to the cyclobutane. The hydroxyl groups can also be converted to amines, which can then be used to construct nitrogen-containing heterocycles such as pyrazoles or imidazoles. nih.gov The inherent properties of cyclobutane derivatives make them versatile starting materials for creating complex structures through ring-opening or rearrangement reactions. researchgate.net

Table 2: Potential Polycyclic and Heterocyclic Systems from this compound

This interactive table outlines potential synthetic transformations to generate complex ring systems.

| Target System | Reaction Type | Required Reagents/Conditions | Resulting Structure |

| Fused Bicyclic Alkane | Intramolecular Cyclization | 1. TsCl, Pyridine 2. CH₂(CO₂Et)₂, NaOEt | Bicyclo[2.2.0]hexane derivative |

| Bridged Bicyclic Ether | Intramolecular Williamson Ether Synthesis | 1. NaH 2. TsCl (controlled stoichiometry) | 2-Oxabicyclo[2.1.1]hexane |

| Fused Acetal (Heterocycle) | Acetal Formation | R₂C=O, Acid catalyst | cis-fused cyclobutane-1,3-dioxepane |

| Fused Pyrrolidine (Heterocycle) | Reductive Amination / Cyclization | 1. Oxidize, then NH₃/H₂, Pd/C 2. Activate remaining OH, then base | Fused pyrrolidine derivative |

Application in Asymmetric Synthesis and Chiral Induction

As an enantiomerically pure compound, this compound is a valuable component of the "chiral pool." The chiral pool consists of readily available, inexpensive, and enantiopure compounds, often derived from natural sources, that are used as starting materials for asymmetric synthesis. The use of such chiral building blocks is one of the most robust strategies for synthesizing complex molecules, such as pharmaceuticals, in a single enantiomeric form.

The primary application of this compound in this context is as a chiral scaffold where the existing stereocenters direct the stereochemical outcome of subsequent reactions. This process, known as chiral induction or substrate control, is fundamental to asymmetric synthesis. The conformational rigidity of the cyclobutane ring enhances the facial bias it presents to incoming reagents, often leading to high levels of diastereoselectivity.

For example, if the primary alcohol is protected and the secondary alcohol is oxidized to a ketone, the subsequent reduction of this ketone would be highly stereoselective. The approach of a hydride reagent (e.g., from NaBH₄) would be sterically hindered on one face of the cyclobutanone by the adjacent protected hydroxymethyl group, leading preferentially to the formation of one diastereomer of the resulting alcohol. This new stereocenter is thus formed under the influence of the pre-existing one. This principle can be extended to many other reactions, including epoxidations, cyclopropanations, and additions to carbonyls, making this building block a powerful tool for controlling molecular chirality.

Table 3: Principles of Chiral Induction with this compound

This table illustrates how the chiral nature of the molecule can be used to control the stereochemistry of new functional groups.

| Transformation | Description | Stereochemical Rationale | Product Outcome |

| Diastereoselective Reduction | The secondary alcohol is oxidized to a ketone. Subsequent reduction with a hydride reagent. | The existing chiral center at the adjacent carbon sterically blocks one face of the carbonyl, directing the hydride to the opposite face. | A single, predictable diastereomer of the alcohol is formed in excess. |

| Diastereoselective Epoxidation | The hydroxymethyl group is converted into an alkene. Subsequent epoxidation of the double bond. | The nearby hydroxyl group (or a protected version) can direct the epoxidizing agent (e.g., m-CPBA) to one face of the alkene. | A single, predictable diastereomer of the epoxide is formed. |

| Use as a Chiral Auxiliary | The molecule is temporarily attached to an achiral substrate to direct a reaction, after which it is cleaved off. | The rigid, chiral cyclobutane structure forces the attached substrate into a specific conformation, exposing one reactive face to reagents. | The product is formed with high enantioselectivity, and the cyclobutane auxiliary can be recovered. |

Research into Biological and Medicinal Chemistry Relevance

Development as a Scaffold for Enzyme and Receptor Ligands

The cis-2-(hydroxymethyl)cyclobutan-1-ol moiety serves as a valuable building block in the development of ligands for various enzymes and receptors. The cyclobutane (B1203170) ring acts as a conformationally restricted scaffold, which can lead to improved potency, selectivity, and favorable pharmacokinetic profiles of drug candidates. This rigidity is advantageous as it reduces the entropic penalty upon binding to a biological target.

One notable area of application is in the design of kinase inhibitors. The stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors has been explored, demonstrating the utility of the cyclobutane core in creating structurally novel therapeutic agents. The cis orientation of substituents on the cyclobutane ring can be crucial for achieving the desired biological activity by positioning key pharmacophoric elements in the correct orientation to interact with the kinase active site.

Furthermore, the cyclobutane scaffold has been incorporated into molecules targeting a range of other enzymes. For instance, derivatives of cyclobutane have been investigated as inhibitors for enzymes such as tankyrase, which is involved in cellular signaling pathways relevant to cancer. The unique geometry of the cyclobutane ring allows it to serve as a non-classical isostere for other cyclic or acyclic moieties, enabling the exploration of novel chemical space in drug design.

The development of ligands for receptors has also benefited from the incorporation of the cyclobutane motif. The defined stereochemistry of this compound allows for its use in constructing molecules that can selectively bind to specific receptor subtypes. This is particularly important in avoiding off-target effects and enhancing the therapeutic index of a drug.

Table 1: Examples of Cyclobutane Scaffolds in Enzyme and Receptor Ligand Design

| Compound Class | Target Enzyme/Receptor | Rationale for Cyclobutane Scaffold |

| Kinase Inhibitors | Various Kinases | Provides a rigid core for the precise orientation of pharmacophores, leading to enhanced selectivity and potency. |

| Tankyrase Inhibitors | Tankyrase (TNKS) | The trans-cyclobutyl linker has shown superior affinity compared to other linkers in hybrid molecules. |

| Antiviral Agents | Viral Polymerases | Acts as a conformationally restricted mimic of the ribose sugar in nucleosides, leading to chain termination. |

| Receptor Ligands | Various Receptors | The defined stereochemistry allows for selective interaction with receptor subtypes, reducing off-target effects. |

Structure-Activity Relationship (SAR) Studies of Cyclobutane-Derived Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to the core structure and its substituents influence the compound's interaction with its biological target.

In the context of antiviral nucleoside analogs, SAR studies have revealed the critical importance of the stereochemistry of the substituents on the cyclobutane ring. For example, in a series of cyclobutyl guanine and adenine nucleoside analogues, the enantiomers that mimic the absolute configuration of natural nucleosides were found to be highly active against a range of herpesviruses, while their mirror images were devoid of activity nih.gov. This highlights the stringent stereochemical requirements of the viral enzymes that these compounds target nih.gov.

Furthermore, modifications to the hydroxymethyl and hydroxyl groups of this compound can have a significant impact on biological activity. These groups can be derivatized to introduce new functionalities, alter polarity, and explore additional binding interactions within the target protein. For instance, the conversion of these hydroxyl groups into other functional groups can influence the compound's ability to act as a hydrogen bond donor or acceptor, which is often crucial for target engagement.

Table 2: Illustrative SAR of Enantiomeric Cyclobutyl Nucleoside Analogues Against Herpes Simplex Virus-1 (HSV-1)

| Compound | Absolute Configuration | Antiviral Activity (IC₅₀ against HSV-1) |

| Cyclobutyl Guanine Analogue 1 | Mimics natural nucleosides | Highly Active |

| Cyclobutyl Guanine Analogue 2 | Opposite to natural nucleosides | Inactive |

| Cyclobutyl Adenine Analogue 1 | Mimics natural nucleosides | Highly Active |

| Cyclobutyl Adenine Analogue 2 | Opposite to natural nucleosides | Inactive |

Note: This table is based on the principle that the stereochemistry of cyclobutyl nucleoside analogues is a critical determinant of their antiviral activity, as demonstrated in the literature. nih.gov

Function as a Mimetic in Bioactive Analog Design

The structural and stereochemical properties of this compound make it an excellent mimetic for other chemical moieties in the design of bioactive analogs. Its ability to act as a bioisostere for other cyclic systems or to replace flexible linkers with a more rigid scaffold is a valuable strategy in drug discovery.

A prominent example of this is its use as a mimic of the furanose ring in nucleosides. In the design of antiviral and anticancer agents, the tetrahydrofuran ring of natural nucleosides can be replaced with a cyclobutane ring to create carbocyclic nucleoside analogs. The cis-1,2-disubstituted pattern of hydroxymethyl and hydroxyl groups in this compound closely mimics the arrangement of the 5'-hydroxyl and 3'-hydroxyl groups of a natural deoxyribose sugar.

This mimicry allows these carbocyclic nucleosides to be recognized by viral or cellular enzymes, such as kinases and polymerases. However, the absence of the furanose oxygen and the conformational rigidity of the cyclobutane ring can lead to altered biological activity. For instance, some cyclobutyl nucleoside analogs are potent inhibitors of viral replication because they are incorporated into the growing DNA or RNA chain and cause chain termination.

The triphosphate form of certain cyclobutyl nucleosides has been shown to be a potent inhibitor of wild-type and mutant forms of HIV reverse transcriptase (RT), even when the nucleoside analog itself is not active in cell culture. This suggests that the nucleosides are not efficiently phosphorylated by cellular kinases, but their triphosphate counterparts are effective at inhibiting the target enzyme.

Table 3: Comparison of Structural Features of Deoxyribose and a cis-Cyclobutane Mimic

| Feature | Deoxyribose (in Nucleosides) | This compound Moiety |

| Ring Structure | Five-membered tetrahydrofuran ring | Four-membered cyclobutane ring |

| Key Functional Groups | 3'-Hydroxyl and 5'-Hydroxymethyl | 1-Hydroxyl and 2-Hydroxymethyl |

| Conformational Flexibility | Flexible (envelope and twist conformations) | Rigid (puckered conformation) |

| Heteroatom in Ring | Oxygen | None |

| Mimicry Rationale | The spatial arrangement of hydroxyl and hydroxymethyl groups mimics that of the natural sugar, allowing for recognition by enzymes. | The spatial arrangement of hydroxyl and hydroxymethyl groups mimics that of the natural sugar, allowing for recognition by enzymes. |

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Routes

The synthesis of complex molecules like cis-2-(Hydroxymethyl)cyclobutan-1-ol is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduce waste, and enhance energy efficiency. A key area of future research will be the development of sustainable synthetic pathways to this compound.

One promising approach involves photochemical [2+2] cycloadditions. researchgate.netacs.org This method, which utilizes light to promote the formation of cyclobutane (B1203170) rings from alkenes, is inherently atom-economical and can often be performed under mild conditions. acs.org Recent advancements have focused on visible-light-mediated cycloadditions, which offer a more environmentally friendly alternative to high-energy UV radiation. researchgate.netnih.gov The development of metal-free strategies for these reactions further enhances their green credentials. nih.gov

Another avenue of exploration is the use of benign and earth-abundant metal catalysts. For instance, iron-catalyzed cycloadditions of styrenes have been shown to be a highly efficient and stereospecific method for creating functionalized cyclobutanes under very mild conditions. rsc.org Adapting such catalytic systems for the synthesis of di-functionalized cyclobutanes like this compound from simple, readily available starting materials would represent a significant step forward in sustainable chemical manufacturing.

Future research will likely focus on optimizing these green synthetic strategies to improve yields, stereoselectivity, and scalability, making this compound more accessible for a wider range of applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with continuous flow technology and automated platforms is revolutionizing the production of small molecules. nih.govillinois.edunih.gov These technologies offer numerous advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. nih.gov

For the synthesis of this compound and its derivatives, flow chemistry presents a particularly attractive option. Continuous flow reactors can significantly reduce reaction times and improve yields for photochemical reactions, such as the [2+2] cycloadditions used to form the cyclobutane core. nih.govthieme-connect.comucd.ieresearchgate.netbohrium.com The use of LED technology in conjunction with flow reactors provides a more energy-efficient and scalable approach to these transformations. thieme-connect.comucd.ie